Potential off-target effects of MSC-4106

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MSC-4106  |           |
| Cat. No.:            | B10831562 | Get Quote |

## **MSC-4106 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **MSC-4106**, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MSC-4106?

A1: **MSC-4106** is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD transcription factor complex.[1] Its mechanism involves binding to the central lipid pocket (Psite) of TEAD transcription factors, which is essential for their auto-palmitoylation.[2] By occupying this pocket, **MSC-4106** allosterically disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[2]

Q2: How selective is **MSC-4106** for different TEAD paralogs?

A2: **MSC-4106** exhibits selectivity for TEAD1 over other TEAD paralogs. Surface plasmon resonance (SPR) binding assays have shown strong binding affinity towards TEAD1, with a dissociation constant (Kd) of 0.12  $\mu$ M.[2] Its binding to TEAD3 is more than 10-fold weaker (Kd = 1.4  $\mu$ M), and it is over 35-fold more selective for TEAD1 compared to TEAD2 and TEAD4 (Kd = 4.6  $\mu$ M and 5.6  $\mu$ M, respectively).[2] Thermal shift assays are consistent with these findings, showing a significant thermal stabilization of TEAD1 upon **MSC-4106** binding.



Q3: Has a broad off-target screening for MSC-4106 been published?

A3: While the primary selectivity across TEAD paralogs has been characterized, a comprehensive public release of broad kinase and receptor binding screens (often referred to as a kinome scan or safety screen) for **MSC-4106** has not been identified in the reviewed literature. The supplementary information of the primary publication on **MSC-4106** mentions a "Kinase inhibition report (CSV)" and a "Receptor binding report (XLSX)", however, the content of these files is not publicly accessible. Therefore, a detailed profile of its interactions with other kinases, receptors, and enzymes is not available in the public domain.

Q4: What are the known on-target effects of inhibiting the YAP/TAZ-TEAD pathway that could be perceived as adverse effects?

A4: The Hippo-YAP/TAZ pathway is crucial for normal tissue homeostasis, regeneration, and organ size control. Systemic inhibition of this pathway may lead to on-target toxicities in healthy tissues. Preclinical studies with genetic models have suggested that YAP and TAZ are important for the proper function of several organs. For example, loss-of-function experiments in mice have indicated that YAP is necessary for maintaining kidney podocytes, and its deletion can lead to progressive renal failure. Therefore, researchers should be aware of potential ontarget liabilities related to the essential physiological roles of the Hippo pathway when conducting in vivo studies.

## **Troubleshooting Guides**

Issue 1: Unexpected cytotoxicity or lack of efficacy in a new cell line.

- Possible Cause 1: YAP/TAZ-dependency of the cell line. The anti-proliferative effect of MSC-4106 is primarily observed in cancer cell lines that are dependent on the YAP/TAZ-TEAD transcriptional program. MSC-4106 has been shown to be highly potent in YAP-dependent NCI-H226 mesothelioma cells, but largely non-cytotoxic in SW620 cancer cells where YAP and TAZ have been knocked out (IC50 > 30,000 nM).
- Troubleshooting Steps:
  - Assess YAP/TAZ Status: Before initiating experiments, characterize the YAP/TAZ status of your cell line. This can be done by checking for mutations in upstream Hippo pathway



components (e.g., NF2, LATS1/2), or by assessing the baseline nuclear localization of YAP/TAZ via immunofluorescence.

- Run a Control Experiment: As a negative control, test MSC-4106 in a known YAP/TAZ-independent cell line (e.g., SW620 YAP/TAZ KO) alongside your experimental cell line to confirm the compound's on-target selectivity.
- Titrate the Compound: Perform a dose-response curve over a wide range of concentrations to determine the IC50 in your specific cell line.

Issue 2: Discrepancies between in vitro and in vivo results.

- Possible Cause 1: Pharmacokinetic properties. MSC-4106 is orally active, but its exposure
  and metabolism in vivo can differ from in vitro conditions. Factors such as formulation,
  dosing schedule, and animal strain can influence the compound's efficacy.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study to correlate the concentration of MSC-4106 in plasma and tumor tissue with the modulation of a downstream biomarker, such as the expression of the TEAD target gene Cyr61.
  - Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and frequency of administration to maintain a therapeutic concentration of the compound in the tumor tissue.
  - Monitor for Tolerability: Observe the animals for any signs of toxicity, such as body weight loss, which could indicate on-target or off-target adverse effects.

Issue 3: Observing a cellular phenotype that is not consistent with YAP/TAZ-TEAD inhibition.

Possible Cause 1: Potential off-target effects. Although MSC-4106 has a relatively clean
profile based on available data, the possibility of off-target interactions cannot be entirely
ruled out without access to comprehensive screening data. An unexpected phenotype could
be due to the inhibition of an unrelated kinase or receptor.



- Troubleshooting Steps:
  - Consult Off-Target Prediction Tools: Use computational tools to predict potential off-target interactions based on the chemical structure of MSC-4106.
  - Perform a Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by activating the putative off-target pathway.
  - Utilize a Structurally Unrelated TEAD Inhibitor: Compare the phenotype induced by MSC-4106 with that of a structurally different TEAD inhibitor to see if the effect is specific to the chemical scaffold of MSC-4106.

## **Quantitative Data Summary**

Table 1: In Vitro Potency and Selectivity of MSC-4106



| Assay Type                       | Cell Line <i>l</i><br>Target | Parameter | Value       | Reference |
|----------------------------------|------------------------------|-----------|-------------|-----------|
| Luciferase<br>Reporter Assay     | SK-HEP-1                     | IC50      | 4 nM        |           |
| Cell Viability<br>Assay (4 days) | NCI-H226 (YAP-<br>dependent) | IC50      | 14 nM       |           |
| Cell Viability Assay (7 days)    | NCI-H226 (YAP-<br>dependent) | IC50      | 3 nM        |           |
| Cell Viability<br>Assay          | SW620<br>(YAP/TAZ KO)        | IC50      | > 30,000 nM |           |
| SPR Binding<br>Assay             | TEAD1                        | Kd        | 0.12 μΜ     |           |
| SPR Binding<br>Assay             | TEAD2                        | Kd        | 4.6 μΜ      |           |
| SPR Binding<br>Assay             | TEAD3                        | Kd        | 1.4 μΜ      |           |
| SPR Binding<br>Assay             | TEAD4                        | Kd        | 5.6 μΜ      | _         |
| Thermal Shift<br>Assay           | TEAD1                        | ΔTm       | +13.4 °C    |           |

Table 2: In Vivo Efficacy of MSC-4106 in NCI-H226 Xenograft Model

| Dose          | Administration | Treatment<br>Duration | Outcome                 | Reference |
|---------------|----------------|-----------------------|-------------------------|-----------|
| 5 mg/kg/day   | Oral (p.o.)    | 32 days               | Controlled tumor growth |           |
| 100 mg/kg/day | Oral (p.o.)    | 32 days               | Tumor<br>regression     | _         |



## **Experimental Protocols**

- 1. Cell Viability Assay for YAP/TAZ-Dependency
- Objective: To determine the IC50 of MSC-4106 in a YAP/TAZ-dependent (NCI-H226) versus a YAP/TAZ-independent (SW620 YAP/TAZ KO) cell line.
- Materials:
  - NCI-H226 and SW620 YAP/TAZ KO cells
  - Complete growth medium (e.g., RPMI-1640 with 10% FBS)
  - MSC-4106 stock solution (e.g., 10 mM in DMSO)
  - 96-well clear-bottom cell culture plates
  - Cell viability reagent (e.g., CellTiter-Glo®)
  - Luminometer
- Procedure:
  - $\circ$  Seed NCI-H226 and SW620 YAP/TAZ KO cells in separate 96-well plates at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
  - Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
  - Prepare a serial dilution of **MSC-4106** in complete growth medium. A typical concentration range would be from 1 nM to 30 μM. Include a DMSO vehicle control.
  - $\circ$  Remove the medium from the cells and add 100  $\mu$ L of the medium containing the different concentrations of **MSC-4106** or vehicle control.
  - Incubate the plates for 96 hours (4 days) at 37°C in a 5% CO2 incubator.
  - Equilibrate the plates and the cell viability reagent to room temperature.



- Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 μL of CellTiter-Glo®).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO control and plot the doseresponse curve to determine the IC50 value.
- 2. Cell-Based TEAD Auto-Palmitoylation Inhibition Assay
- Objective: To assess the ability of MSC-4106 to inhibit the auto-palmitoylation of TEAD in a cellular context.
- Materials:
  - HEK293T cells
  - Expression plasmid for Myc-tagged TEAD1
  - Transfection reagent (e.g., Lipofectamine)
  - Alkyne-palmitate metabolic probe
  - MSC-4106
  - Cell lysis buffer
  - Anti-Myc antibody for immunoprecipitation
  - Protein A/G beads
  - Click chemistry reagents (biotin-azide, copper sulfate, TCEP, TBTA)
  - Streptavidin-HRP and anti-TEAD1 antibody for Western blotting



#### • Procedure:

- Transfect HEK293T cells with the Myc-TEAD1 expression plasmid.
- After 24 hours, treat the cells with a range of MSC-4106 concentrations (or DMSO control) and 100 μM alkyne-palmitate for another 20-24 hours.
- Lyse the cells and perform immunoprecipitation of Myc-TEAD1 using an anti-Myc antibody and protein A/G beads.
- Perform a click chemistry reaction on the immunoprecipitated TEAD1 by adding a reaction buffer containing biotin-azide, copper sulfate, TCEP, and TBTA. This will conjugate biotin to the alkyne-palmitate incorporated into TEAD1.
- Wash the beads to remove excess reagents.
- Elute the protein and run a Western blot.
- Probe the blot with streptavidin-HRP to detect palmitoylated TEAD1 (biotinylated) and with an anti-TEAD1 antibody to detect total TEAD1 protein as a loading control.
- Quantify the band intensities to determine the extent of inhibition of TEAD autopalmitoylation by MSC-4106.

### **Visualizations**





Click to download full resolution via product page

Caption: The Hippo-YAP/TAZ signaling pathway and the mechanism of action of MSC-4106.





Click to download full resolution via product page

Caption: Workflow for investigating potential off-target effects of MSC-4106.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CRISPR-Mediated Approaches to Regulate YAP/TAZ Levels PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of MSC-4106]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831562#potential-off-target-effects-of-msc-4106]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com